(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine
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Overview
Description
Paliperidone palmitate is a long-acting injectable formulation of paliperidone, an atypical antipsychotic used primarily to treat schizophrenia and schizoaffective disorder . It is a palmitate ester of paliperidone, which allows for a slow release of the active drug over an extended period, making it suitable for patients who require long-term medication adherence .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paliperidone palmitate is synthesized by esterification of paliperidone with palmitic acid . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the esterification process. The crude product is then purified through crystallization methods to obtain the final compound .
Industrial Production Methods
In industrial settings, paliperidone palmitate is produced through a series of controlled crystallization processes to ensure high purity and consistent quality . The final product is formulated into a suspension for intramuscular injection, which is then packaged and distributed for clinical use .
Chemical Reactions Analysis
Types of Reactions
Paliperidone palmitate undergoes various chemical reactions, including hydrolysis, which converts it back to paliperidone in the body . It can also undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of paliperidone palmitate include solvents like ethanol and catalysts such as sulfuric acid for esterification . Hydrolysis typically occurs in the presence of water and enzymes in the body .
Major Products Formed
The major product formed from the hydrolysis of paliperidone palmitate is paliperidone, which is the active drug responsible for its therapeutic effects .
Scientific Research Applications
Paliperidone palmitate is extensively used in medical research for the treatment of schizophrenia and schizoaffective disorder . It is also studied for its pharmacokinetics and pharmacodynamics to understand its long-acting properties and improve patient adherence to medication . Additionally, research is conducted on its formulation and delivery methods to enhance its efficacy and safety .
Mechanism of Action
Paliperidone palmitate exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain . This dual antagonism helps to alleviate symptoms of schizophrenia by balancing neurotransmitter activity . The compound also interacts with alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Risperidone: Paliperidone is the primary active metabolite of risperidone and shares a similar mechanism of action.
Quetiapine: Another atypical antipsychotic with a different chemical structure but similar therapeutic use.
Aripiprazole: An atypical antipsychotic with partial agonist activity at dopamine D2 receptors, differing from the antagonistic action of paliperidone.
Uniqueness
Paliperidone palmitate’s uniqueness lies in its long-acting injectable formulation, which provides sustained drug release and improves medication adherence in patients with schizophrenia . This formulation reduces the frequency of administration compared to oral antipsychotics, offering a significant advantage in clinical practice .
Properties
IUPAC Name |
N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOHPAZPGOU-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121788-73-6 |
Source
|
Record name | (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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